
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of hydrazine hydrate with aminocyanide and formic acid, followed by cyclization . Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Industrial production methods often involve the use of nitrates and acetic acid under controlled temperatures to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles can be used to introduce new groups onto the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activities, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole compound with similar biological activities.
1,2,4-Triazole: A core structure found in many pharmaceuticals and agrochemicals.
3,5-Diamino-1,2,4-triazole:
Uniqueness
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H14N4O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-amino-3-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5-9-7(11(2)10-5)6(8)3-4-12/h6,12H,3-4,8H2,1-2H3 |
Clave InChI |
KLBDQTUHAFZXLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C(CCO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


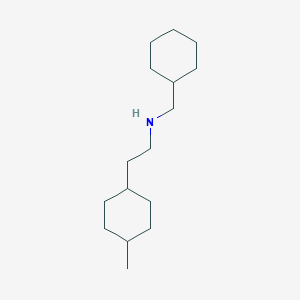
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
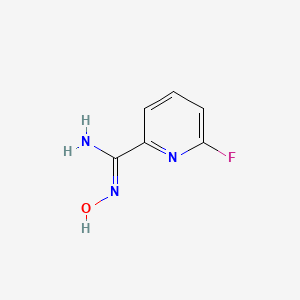
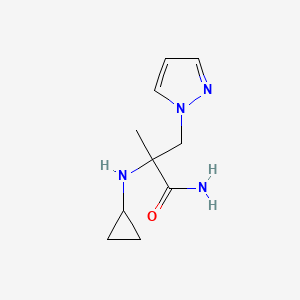
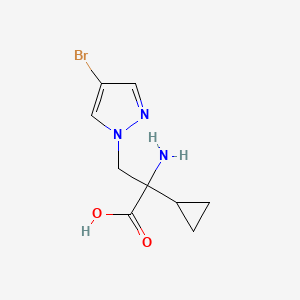
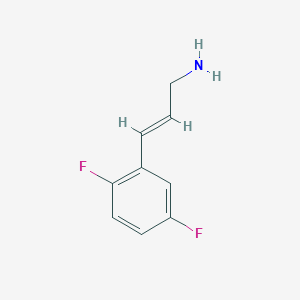
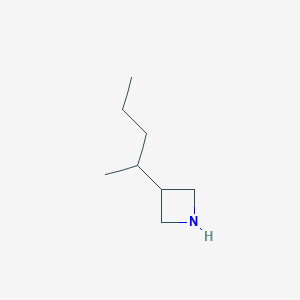

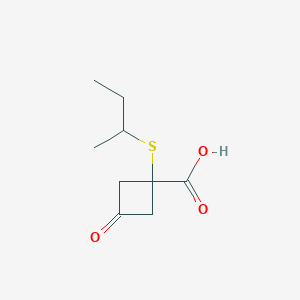


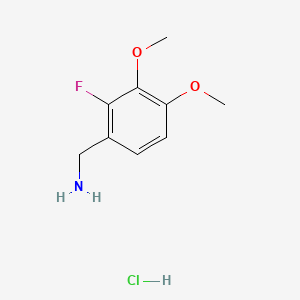
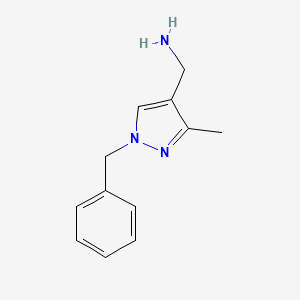
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
